3-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
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Overview
Description
3-Cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a complex organic compound characterized by its cyclohexyl group and fluoren-9-ylmethoxy carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclohexylbutanoic acid backbone. The fluoren-9-ylmethoxy carbonyl group is then introduced through a series of reactions, including carbonylation and amide bond formation.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of different substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound finds applications in various scientific fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical research.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluoren-9-ylmethoxy carbonyl group plays a crucial role in its binding affinity and biological activity.
Comparison with Similar Compounds
3-Cyclohexyl-N-[(9H-fluoren-9-yl)methoxy]carbonylalanine
(1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid
Properties
IUPAC Name |
3-cyclohexyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c27-24(28)14-18(17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMIREQGPGLFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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